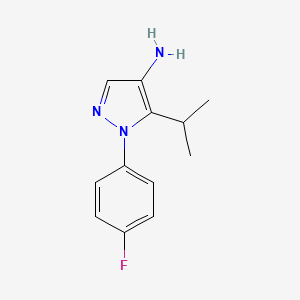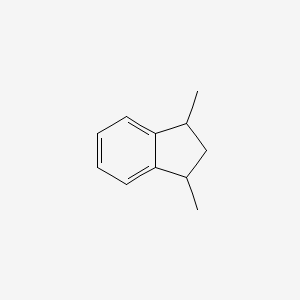![molecular formula C22H27ClFN3O4 B8566489 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of moxifloxacin, a fluoroquinolone antibiotic. It is characterized by its yellow solid appearance and has a molecular weight of 451.9188832 g/mol . The compound is known for its high melting point, ranging from 237-240°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy Moxifloxacin Hydrochloride involves multiple steps, starting from the basic structure of moxifloxacinThe reaction conditions often require the use of solvents like DMSO and methanol, and the reactions are carried out under inert atmosphere conditions to prevent any unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The production is carried out in controlled environments to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethoxy Moxifloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of products, including halogenated compounds and amines.
Wissenschaftliche Forschungsanwendungen
8-Ethoxy Moxifloxacin Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Wirkmechanismus
The mechanism of action of 8-Ethoxy Moxifloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
8-Ethoxy Moxifloxacin Hydrochloride can be compared with other fluoroquinolone antibiotics, such as:
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
Uniqueness: The unique feature of 8-Ethoxy Moxifloxacin Hydrochloride is the presence of the ethoxy group at the 8th position, which enhances its antibacterial activity and spectrum of action compared to other fluoroquinolones .
Eigenschaften
Molekularformel |
C22H27ClFN3O4 |
|---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29) |
InChI-Schlüssel |
WUYNAGSDZADZCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8566457.png)







